Ethyl 3-(6-fluoropyridin-3-yl)propanoate Ethyl 3-(6-fluoropyridin-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1823347-12-1
VCID: VC2758597
InChI: InChI=1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3
SMILES: CCOC(=O)CCC1=CN=C(C=C1)F
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

Ethyl 3-(6-fluoropyridin-3-yl)propanoate

CAS No.: 1823347-12-1

Cat. No.: VC2758597

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(6-fluoropyridin-3-yl)propanoate - 1823347-12-1

Specification

CAS No. 1823347-12-1
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name ethyl 3-(6-fluoropyridin-3-yl)propanoate
Standard InChI InChI=1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3
Standard InChI Key AIQAFSHGABLIRP-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1=CN=C(C=C1)F
Canonical SMILES CCOC(=O)CCC1=CN=C(C=C1)F

Introduction

Chemical Properties and Structure

Basic Information

Ethyl 3-(6-fluoropyridin-3-yl)propanoate is characterized by its molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol. The compound is registered under CAS number 1823347-12-1 and is cataloged in PubChem under the compound ID 118993814. This molecule features a fluoropyridine moiety attached to a propanoate chain terminated with an ethyl ester group.

Structural Identifiers

The compound can be identified through various chemical notation systems, allowing for its unambiguous representation in scientific literature and databases:

Identifier TypeValue
IUPAC Nameethyl 3-(6-fluoropyridin-3-yl)propanoate
InChIInChI=1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3
InChIKeyAIQAFSHGABLIRP-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)CCC1=CN=C(C=C1)F

These identifiers are essential for database searches and for ensuring accuracy in chemical communication .

Physical Properties

Ethyl 3-(6-fluoropyridin-3-yl)propanoate exists as a liquid at standard conditions. Commercial preparations typically achieve a purity of approximately 95% . The compound requires specific storage conditions, including an inert atmosphere and refrigeration at 2-8°C, to maintain its stability and prevent degradation .

Synthesis Methods

Conventional Approaches

The synthesis of Ethyl 3-(6-fluoropyridin-3-yl)propanoate can be accomplished through several methods. One common approach involves the condensation of 6-fluoropyridin-3-yl derivatives with ethyl propanoate precursors in the presence of suitable catalysts. This method allows for the strategic formation of the carbon-carbon bonds necessary for the construction of the target molecule.

Advanced Synthetic Strategies

Modern synthetic methodologies focus on efficiency and yield improvement. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of this compound, offering advantages in terms of reaction conditions and functional group tolerance. These advanced methods are particularly valuable in research settings where high-purity material is required for biological testing.

Table 1: Comparison of Synthetic Approaches for Ethyl 3-(6-fluoropyridin-3-yl)propanoate

Synthetic MethodAdvantagesLimitations
Condensation reactionsAccessible reagents, Established proceduresModerate yields, Potential side reactions
Palladium-catalyzed couplingHigher selectivity, Milder conditionsCatalyst cost, Potential metal contamination
Other metal-mediated synthesesFunctional group tolerance, Scalability potentialSpecialized equipment requirements

Biological Activity and Applications

Precaution CategorySpecific Measures
Personal ProtectionWear protective gloves, clothing, eye protection, and face protection (P280)
Exposure PreventionAvoid breathing dust/fume/gas/mist/vapors/spray (P261), Use only outdoors or in a well-ventilated area (P271)
HygieneWash hands thoroughly after handling (P264), Do not eat, drink or smoke when using this product (P270)
Emergency ResponseIF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell (P301+P312), IF ON SKIN: Wash with plenty of water (P302+P352), IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340), IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)
StorageStore in a well-ventilated place. Keep container tightly closed (P403+P233), Store locked up (P405)
DisposalDispose of contents/container in accordance with local/regional/national/international regulations (P501)

Comparative Analysis

Related Fluoropyridine Compounds

Ethyl 3-(6-fluoropyridin-3-yl)propanoate belongs to a broader family of fluoropyridine derivatives that have been studied for various applications. A related compound, Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate (CAS: 1365988-79-9), shares the 6-fluoropyridin-3-yl moiety but contains additional functional groups that may confer different biological properties .

Position in Synthetic Pathways

In medicinal chemistry research, Ethyl 3-(6-fluoropyridin-3-yl)propanoate may serve as a valuable intermediate in synthetic pathways leading to more complex bioactive molecules. The ethyl ester group provides a convenient handle for further transformations, while the fluoropyridine moiety can participate in various coupling reactions or serve as a bioisostere for phenyl groups in drug design efforts.

Research Considerations

Analytical Methods

For researchers working with Ethyl 3-(6-fluoropyridin-3-yl)propanoate, several analytical methods may be employed to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Infrared (IR) spectroscopy

These techniques provide complementary information about the compound's structure and purity, which is essential for research applications.

Future Research Directions

Based on the current understanding of Ethyl 3-(6-fluoropyridin-3-yl)propanoate and related compounds, several promising research directions emerge:

  • Investigation of its potential as a building block in the synthesis of bioactive compounds

  • Structure-activity relationship studies to determine how modifications to its structure affect biological activity

  • Exploration of its potential interactions with specific biological targets of therapeutic interest

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